molecular formula C8H14N2O2 B3026878 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole CAS No. 1170194-07-6

5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole

Cat. No. B3026878
M. Wt: 170.21
InChI Key: QOBFDTWTYWGCPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, and the steps involved in the synthesis .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reagents, conditions, and mechanisms of these reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. Techniques such as thermal analysis, spectroscopy, and chromatography can be used .

Scientific Research Applications

Structural Analysis and Molecular Interaction

  • Research conducted by Rodier et al. (1994) explored the molecular structure of a related pyrazole compound, focusing on its planar structure and intramolecular hydrogen bonds, which contribute to understanding the chemical behavior and potential applications of such molecules (Rodier et al., 1994).

Synthesis and Characterization Techniques

  • Viveka et al. (2016) provided insights into the experimental and theoretical studies of pyrazole-4-carboxylic acid derivatives, which can be useful in understanding the synthesis processes and characterization techniques applicable to similar compounds, including 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole (Viveka et al., 2016).

Tautomerism Studies

  • The study of tautomerism in NH-pyrazoles by Cornago et al. (2009) provides an understanding of the structural dynamics of pyrazole compounds, which is essential for their application in various scientific fields (Cornago et al., 2009).

Catalysis and Chemical Reactions

  • Arbačiauskienė et al. (2011) explored the use of ethyl pyrazole-4-carboxylates in Pd-catalysed cross-coupling reactions, indicating their potential role as intermediates in the synthesis of complex molecules (Arbačiauskienė et al., 2011).

Biological Activities

  • Research on tetra substituted pyrazolines by Govindaraju et al. (2012) examined their antimicrobial and antioxidant activities, suggesting a potential area of application for pyrazole derivatives in pharmaceutical research (Govindaraju et al., 2012).

Molecular Structure Analysis

  • Fathima et al. (2014) focused on the crystal and molecular structure of a pyrazole-carbonitrile derivative, which is relevant for understanding the structural characteristics of similar compounds (Fathima et al., 2014).

Safety And Hazards

Safety and hazard analysis involves understanding the risks associated with handling the compound. This can include toxicity, flammability, environmental impact, and precautions for safe handling .

properties

IUPAC Name

5-(dimethoxymethyl)-1-ethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-4-10-7(5-6-9-10)8(11-2)12-3/h5-6,8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBFDTWTYWGCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652070
Record name 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole

CAS RN

1170194-07-6
Record name 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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